molecular formula C22H19ClN4O5 B13370160 N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide

N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide

Cat. No.: B13370160
M. Wt: 454.9 g/mol
InChI Key: LAFRIRDELYHGEF-UHFFFAOYSA-N
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Description

N-[2-(4-Benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to a class of molecules featuring a benzoylpiperazine group linked to a nitrofuramide moiety via a chlorophenyl ring. Compounds with similar structural features, particularly those containing the benzoylpiperazine pharmacophore, are actively investigated as potential inhibitors of enzymatic targets. For instance, research on related benzoyl piperazine/piperidine amides has demonstrated their potential as inhibitors of tyrosinase, a key enzyme in melanogenesis . This suggests potential research applications for this compound in the study of pigmentation disorders or as a tool compound in enzymology. The presence of the nitrofuramide group is also a notable feature in various bioactive molecules. The compound is intended for use in non-medical, non-edible applications such as in vitro assay development and structure-activity relationship (SAR) studies. Researchers can utilize this molecule to explore its physicochemical properties and biochemical interactions. Handle this product with care in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H19ClN4O5

Molecular Weight

454.9 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)-5-chlorophenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H19ClN4O5/c23-16-6-7-18(17(14-16)24-21(28)19-8-9-20(32-19)27(30)31)25-10-12-26(13-11-25)22(29)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,24,28)

InChI Key

LAFRIRDELYHGEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control reaction parameters precisely. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit osteoclastogenesis by altering the mRNA expressions of osteoclast-specific marker genes and blocking the formation of mature osteoclasts . This suppression of F-actin belt formation and bone resorption activity highlights its potential as a therapeutic agent for bone-related disorders.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Mechanistic and Pharmacological Insights

Carcinogenic Nitrofurans
  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Induces transitional cell carcinomas in rat bladders within 9–12 weeks via metabolic activation to DNA-reactive intermediates .
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide: Causes squamous cell carcinomas in mice, with leukemogenic activity linked to bone marrow toxicity .
  • 5-Acetamido-3-(5-nitro-2-furyl)-oxadiazine : Produces rare hemangioendotheliosarcomas, suggesting vascular endothelial targeting .

Key Structural Determinants: Thiazolyl and oxadiazine substituents enhance carcinogenic potency, likely due to increased electrophilicity and DNA adduct formation.

Therapeutic Nitrofurans
  • C-176 (N-(4-Iodophenyl)-5-nitro-2-furamide) : A STING inhibitor with anti-inflammatory and antitumor activity. The bulky iodophenyl group enhances membrane permeability and target binding .

Key Structural Determinants: Aromatic substituents (e.g., iodophenyl, pyridylmethyl) shift activity from carcinogenesis to targeted therapies by altering metabolic pathways and receptor interactions.

Structural and Pharmacokinetic Comparisons

  • Benzoylpiperazine Group (Target Compound): Likely improves solubility and CNS penetration compared to thiazolyl or oxadiazine groups. Piperazine derivatives are known for enhancing bioavailability and reducing toxicity .
  • Chlorophenyl vs.
  • Crystal Packing and Stability: Analogs like {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone exhibit C-H···N/O/π interactions, suggesting similar hydrogen-bonding networks in the target compound could influence stability and crystallinity .

Biological Activity

N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide, commonly referred to as a piperazine derivative, has been the subject of various studies due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a benzoyl group, and a nitro-furamide moiety. Its molecular formula is C₁₄H₁₃ClN₄O₃, and it has notable properties that contribute to its biological activity.

PropertyValue
Molecular Weight304.73 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (octanol-water)2.5

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Osteoclastogenesis : Studies have shown that this compound can inhibit the formation of osteoclasts, which are responsible for bone resorption. It alters the expression of osteoclast-specific marker genes and suppresses the F-actin belt formation necessary for osteoclast function .
  • Antitumor Activity : Preliminary investigations suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cell lines. Specific pathways involved in cell cycle regulation and apoptosis are influenced by this compound, leading to reduced cell viability in vitro.
  • Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Osteoporosis Treatment

In a study involving ovariectomized mice, this compound was administered to assess its effects on bone density. The results indicated a significant reduction in bone loss compared to control groups, highlighting its potential as a therapeutic agent for osteoporosis .

Case Study 2: Cancer Cell Lines

Another study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings suggested that treatment with the compound resulted in increased apoptosis rates and decreased proliferation of these cells .

Table 2: Summary of Biological Activities

Activity TypeObservations
Osteoclast InhibitionSignificant reduction in osteoclast formation
Antitumor ActivityInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced inflammatory markers in vitro

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with furan-2-carbonyl chloride derivatives and substituted aminobenzophenones. Key steps include nucleophilic acyl substitution under basic conditions (e.g., NaOH 10% solution under reflux) and coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) or EDCI . Critical parameters include temperature control (50–60°C for acylation), anhydrous solvents to prevent hydrolysis, and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥95% purity. Catalysts like DMAP (4-dimethylaminopyridine) improve reaction efficiency .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming the presence of the nitro group and piperazinyl-benzoyl moiety?

  • Methodological Answer :

  • X-ray crystallography : Definitive for confirming molecular geometry, especially the orientation of the benzoyl-piperazine group .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons adjacent to the nitro group at δ ~8.5 ppm; piperazine protons at δ ~3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion).
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly its interaction with potential enzymatic targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases) with fluorescence-based or radiometric readouts. Pre-incubate the compound (1–10 µM range) with the enzyme and measure substrate conversion rates. Include positive controls (e.g., staurosporine for kinases) .
  • Cell-based assays : Test cytotoxicity via dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HeLa, HEK293). Measure viability using MTT assays and normalize to solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. What experimental design strategies can be employed to optimize the synthesis of this compound when scaling from milligram to gram quantities, considering factors like reaction exothermicity and byproduct formation?

  • Methodological Answer :

  • Factorial design (Box-Behnken) : Evaluate variables (temperature, catalyst loading, solvent volume) to maximize yield and minimize impurities .
  • Process monitoring : Use in-situ FTIR or reaction calorimetry to detect exothermic events.
  • Byproduct suppression : Introduce scavengers (e.g., molecular sieves for moisture-sensitive steps) or switch to flow chemistry for improved heat/mass transfer .
  • Purification scaling : Replace column chromatography with recrystallization (solvent screening via Hansen solubility parameters) .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Assay standardization : Cross-validate enzyme sources (recombinant vs. native), substrate concentrations (at Km levels), and incubation times .
  • Purity analysis : Ensure compound integrity via HPLC (≥95% purity) and test for degradation products .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding affinity or ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Structural meta-analysis : Compare substituent effects (e.g., nitro group position) across analogs to identify critical pharmacophores .

Q. What computational approaches are recommended to model the binding mode of this compound with putative protein targets, and how can these predictions be experimentally validated?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Use crystal structures (e.g., kinases from PDB) to predict interactions with the benzoyl-piperazine and nitro-furamide moieties .
  • MD simulations (GROMACS) : Run 100 ns trajectories to assess binding stability and ligand-protein hydrogen bonding .
  • Experimental validation : Perform site-directed mutagenesis on predicted interaction residues (e.g., catalytic lysine) and measure activity shifts. Confirm binding via SPR or competitive fluorescence assays .

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